Pirlimycin Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of glycopeptide antibiotics, including those related to pirlimycin hydrochloride, involves complex chemical processes that highlight the advancements in organic chemistry and synthesis techniques. Efforts in synthesizing vancomycin and related antibiotics have paved the way for creating analogs with significant structural changes aimed at overcoming bacterial resistance. These synthesis efforts are crucial for developing new antibiotics with enhanced efficacy and durability against resistant pathogens (Okano, Isley, & Boger, 2017).
Scientific Research Applications
Application 1: Treatment of Mastitis in Dairy Cattle
- Summary of the Application : Pirlimycin Hydrochloride is an antibiotic belonging to the lincosamide class . It is often marketed as Pirsue and is used to treat mastitis in cattle .
- Methods of Application or Experimental Procedures : In a study conducted by the Department of Veterinary Medicine and Surgery, University of Missouri, primiparous heifers were enrolled and assigned to a treatment or control group at a ratio of 2:1 . Treated heifers were given intramammary pirlimycin into one infected quarter once daily for 2 days at 24-hour intervals, according to the label instructions . Control heifers received no treatment . In part 2 of the study, treated heifers were given intramammary pirlimycin into one infected quarter once daily for 8 days at 24-hour intervals .
- Results or Outcomes : The study found that intramammary pirlimycin induced a significant change in the composition of the fecal microbiota by day 2 in the treated groups . Based on calculated intra-subject similarities, intramammary pirlimycin was associated with a significant acute change in the fecal microbiota of dairy heifers and that chance reversed when the antimicrobial exposure was brief, but sustained following longer exposure . Overall, intramammary pirlimycin administration affected the fecal microbiome of lactating dairy heifers .
Application 2: Antibacterial Activity
- Summary of the Application : Pirlimycin Hydrochloride has been found to be active against certain Gram-positive bacteria .
- Methods of Application or Experimental Procedures : In microbiological studies, Pirlimycin Hydrochloride can be used in vitro to test its efficacy against various bacterial strains. The antibiotic is typically introduced into a culture medium containing the bacteria, and the effects are observed .
- Results or Outcomes : Pirlimycin Hydrochloride has been found to be effective against Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus . It does not have activity against Gram-negative bacteria .
Pirlimycin Hydrochloride is a specific antibiotic with a narrow range of applications, primarily in the field of veterinary medicine. It belongs to the lincosamide class of antimicrobials and is often marketed under the trade name Pirsue .
Safety And Hazards
Pirlimycin Hydrochloride is not for human use . It may cause eye and skin irritation . Individuals sensitive to this material or other materials in its chemical class may develop allergic reactions . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash hands thoroughly after handling .
properties
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S.ClH/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3;/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24);1H/t8-,9+,10-,11+,12-,13+,14+,15+,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVJWUUBZWFDPG-XEDDUELXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Cl2N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000065 | |
Record name | Pirlimycin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pirlimycin Hydrochloride | |
CAS RN |
78822-40-9 | |
Record name | Pirlimycin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078822409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirlimycin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRLIMYCIN HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5OP0556CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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